3,4-Epoxy-1,2,3,4-tetrahydrophenanthrene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
66997-69-1 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C14H12O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-6,12,14H,7-8H2 |
Clé InChI |
OEQLVOBTUGIXQP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)C4=CC=CC=C4C=C2 |
SMILES canonique |
C1CC2=C(C3C1O3)C4=CC=CC=C4C=C2 |
Synonymes |
1,2,3,4-tetrahydrophenanthrene-3,4-epoxide 3,4-epoxy-1,2,3,4-tetrahydrophenanthrene 3,4-ETHP |
Origine du produit |
United States |
Méthodes De Préparation
Bacterial Dihydroxylation as a Precursor Pathway
A foundational method for synthesizing 3,4-Epoxy-1,2,3,4-tetrahydrophenanthrene involves bacterial dioxygenase enzymes, particularly from Pseudomonas putida strains. These enzymes catalyze the cis-dihydroxylation of aromatic substrates, yielding chiral dihydrodiol intermediates. For example, biotransformation of 1,2-dihydronaphthalene by P. putida UV4 produces (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, a critical precursor. This dihydrodiol intermediate undergoes dehydration to regenerate the aromatic system, which is subsequently subjected to epoxidation.
The enzymatic route offers high enantioselectivity, with optical rotations such as (CHCl) reported for (1R,2S)-dihydrodiol derivatives. The stereochemical integrity of these intermediates is preserved during downstream reactions, making this method invaluable for accessing enantiopure epoxides.
Epoxide Formation via Cyclization of Functionalized Intermediates
Following enzymatic dihydroxylation, chemical cyclization steps are employed to form the epoxide ring. One approach involves converting dihydrodiols to chloroacetate derivatives using chlorotrimethylsilane. For instance, treatment of (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene with chlorotrimethylsilane in dichloromethane at 0°C yields a stable chloroacetate intermediate (72% yield). Subsequent cyclization with sodium methoxide in tetrahydrofuran (THF) generates the corresponding epoxide with 58% yield and .
This method underscores the synergy between biocatalysis and traditional organic synthesis, enabling precise control over regiochemistry and stereochemistry.
Chemical Epoxidation Methods
Direct Epoxidation via Peracid-Mediated Oxidation
Meta-chloroperbenzoic acid (MCPBA) is a widely used reagent for epoxidizing olefins. In the context of this compound synthesis, MCPBA facilitates epoxidation of 1,2,3,4-tetrahydrophenanthrene’s double bond. Prior protection of hydroxyl groups, such as acetylation with acetic anhydride, is often necessary to prevent side reactions. The epoxidation proceeds in dichloromethane at room temperature, yielding the target epoxide with moderate to high efficiency.
Dimesylate Intermediate Route
An alternative strategy involves forming a dimesylate intermediate from tetrahydrodiol precursors. Treatment of (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene with methanesulfonyl chloride and triethylamine at -20°C produces a dimesylate derivative (89% crude yield). Subsequent reaction with aqueous potassium hydroxide in the presence of tetrabutylammonium bromide induces cyclization, yielding the epoxide with . This method highlights the versatility of sulfonate intermediates in facilitating intramolecular nucleophilic substitution.
Hydrogenation-Epoxidation Sequential Approach
Catalytic Hydrogenation of Dihydrodiols
Catalytic hydrogenation using palladium on carbon (Pd/C) is a critical step in reducing dihydrodiols to tetrahydrodiols. For example, hydrogenation of (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene in ethanol under atmosphere yields (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. This saturated diol serves as a precursor for epoxide formation via mesylation or acetoxylation.
Epoxidation via Base-Catalyzed Cyclization
Tetrahydrodiol intermediates undergo base-catalyzed cyclization to form epoxides. Treatment of (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene with potassium hydroxide in tert-butanol results in epoxide formation with inversion of configuration at both stereocenters. This method achieves high stereochemical fidelity, with optical rotations such as reported for the (1R,2S)-epoxide enantiomer.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the major preparation routes:
Q & A
Q. What are the key structural features of 3,4-Epoxy-1,2,3,4-tetrahydrophenanthrene, and how do they influence its reactivity?
The compound contains a strained epoxide ring fused to a partially hydrogenated phenanthrene backbone, with hydroxyl groups at positions 1 and 2. The stereochemistry (e.g., cis or trans configuration of the epoxide and diol groups) significantly impacts its reactivity and biological activity. For example, bay-region diol epoxides (e.g., (1R,2S)-dihydroxy-(3S,4R)-epoxy) exhibit higher mutagenicity due to their ability to form DNA adducts, analogous to carcinogenic benzo[a]pyrene diol epoxides . Structural elucidation via H NMR and C NMR (δ 8.04–7.30 ppm for aromatic protons, δ 155.0–133.0 ppm for carbons) is critical for confirming regiochemistry and stereochemistry .
Q. How is this compound synthesized, and what purification methods are recommended?
A common route involves cycloaromatization of substituted tetrahydrophenanthrene precursors, followed by epoxidation using peracids or enzymatic oxidation. For example, hydrogenation of phenanthrene yields 1,2,3,4-tetrahydrophenanthrene, which is then oxidized to the diol epoxide . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC, with chiral stationary phases (e.g., Whelk O1) used for enantiomer separation .
Q. What analytical techniques are suitable for quantifying this compound and its metabolites in biological samples?
Gas chromatography (GC) with derivatization (e.g., methyl iodide for dihydrodiols) or LC-MS/MS is preferred for sensitivity. For urinary metabolites like Phe-1,2-D-3,4-E hydrolysis products, acid treatment followed by phenol quantification or direct analysis of tetraols via HRMS is effective. Recent methods reduce organic solvent use and improve throughput compared to older protocols requiring 10 mL urine samples .
Advanced Research Questions
Q. How do stereochemical differences between bay-region and reverse diol epoxides affect mutagenic potency?
Bay-region diol epoxides (e.g., anti-Phe-1,2-diol-3,4-epoxide) exhibit higher carcinogenicity due to their planar geometry, which facilitates intercalation into DNA and formation of stable adducts (e.g., N-deoxyguanosine adducts). In contrast, reverse diol epoxides (e.g., anti-Phe-3,4-diol-1,2-epoxide) show weaker mutagenicity, as their stereochemistry hinders efficient DNA binding. This distinction is critical for structure-activity relationship (SAR) studies .
Q. What experimental strategies resolve contradictions in reported mutagenicity data across bacterial vs. mammalian systems?
Discrepancies arise from metabolic differences: bacterial systems lack human cytochrome P450 enzymes, which activate pro-carcinogens. To address this, use in vitro mammalian cell models (e.g., human hepatocytes) paired with metabolic activation systems (e.g., S9 mix). Additionally, compare adduct formation profiles via P-postlabeling or mass spectrometry to confirm bioactivation pathways .
Q. How can enantioselective synthesis and analysis improve understanding of chiral-specific toxicity?
Chiral resolution via HPLC with CSPs (e.g., 3,4-disubstituted tetrahydrophenanthrene-derived selectors) enables isolation of individual enantiomers . CD spectroscopy (e.g., exciton chirality method) determines absolute configuration, as demonstrated for cis-3,4-diol derivatives, where a positive Cotton effect at 231 nm confirmed 3S,4R stereochemistry . Toxicity assays on resolved enantiomers reveal stereospecific effects, such as the R-configuration’s dominance in adduct formation .
Q. What role does glutathione (GSH) conjugation play in detoxifying diol epoxides, and how is this measured?
GSH conjugation at the epoxide ring forms mercapturic acids (e.g., Phe-3,4-D-1-NAC), which are excreted in urine. Quantify these metabolites using LC-MS/MS with stable isotope-labeled internal standards. Notably, reverse diol epoxides show preferential GSH conjugation over bay-region isomers, explaining their lower carcinogenicity despite similar exposure levels .
Methodological Considerations
Q. How to validate the purity and stability of synthesized this compound?
- Purity : Combine H/C NMR (≥95% purity), HRMS (mass accuracy <5 ppm), and chiral HPLC (ee >98%).
- Stability : Store at −80°C under inert gas (N) to prevent epoxide ring hydrolysis. Monitor degradation via TLC (silica gel, UV detection) .
Q. What are the best practices for handling conflicting data on metabolic activation pathways?
- Cross-validate using orthogonal methods: Compare indirect (acid hydrolysis/phenol quantification) and direct (LC-MS/MS) metabolite detection.
- Use isotopically labeled tracers (e.g., C-Phe-1,2-D) to track metabolic fates in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
